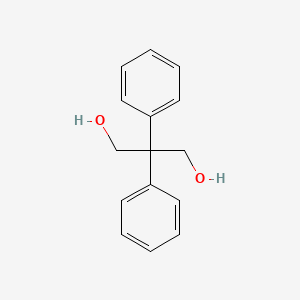
Cafergot
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cafergot is a combination medication primarily used to treat vascular headaches, including migraines and cluster headaches . Ergotamine is an ergot alkaloid that acts as a vasoconstrictor, while caffeine enhances the absorption and effectiveness of ergotamine . This combination is effective in reducing the severity and frequency of migraine attacks.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ergotamine tartrate is synthesized from ergotamine, which is derived from the ergot fungus. The synthesis involves several steps, including the isolation of ergotamine from the fungus, followed by its conversion to ergotamine tartrate through a reaction with tartaric acid . Caffeine is synthesized from xanthine derivatives through methylation reactions.
Industrial Production Methods: In industrial settings, ergotamine tartrate is produced by fermenting the ergot fungus under controlled conditions to maximize yield. The ergotamine is then extracted and purified before being reacted with tartaric acid to form ergotamine tartrate . Caffeine is typically extracted from coffee beans or tea leaves, though synthetic production is also common.
Types of Reactions:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Ergotamine can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, chloroform, acetonitrile.
Major Products:
Oxidation Products: Ergotaminine, lumiderivatives.
Substitution Products: Various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Cafergot have several scientific research applications:
Chemistry: Used as a model compound to study vasoconstriction and receptor binding.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the pharmaceutical industry for the production of migraine medications.
Mécanisme D'action
Ergotamine exerts its effects by binding to serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of intracranial blood vessels . This action helps alleviate migraine headaches. Caffeine enhances the absorption of ergotamine and also contributes to vasoconstriction, further aiding in headache relief .
Comparaison Avec Des Composés Similaires
Dihydroergotamine: Another ergot alkaloid used for migraine treatment, but with a different pharmacokinetic profile.
Sumatriptan: A selective serotonin receptor agonist used for acute migraine attacks.
Rizatriptan: Similar to sumatriptan, but with a faster onset of action.
Uniqueness: Cafergot is unique due to its dual mechanism of action, combining the vasoconstrictive properties of ergotamine with the absorption-enhancing effects of caffeine . This combination provides a synergistic effect, making it highly effective for treating migraines and cluster headaches.
Propriétés
Numéro CAS |
69063-86-1 |
|---|---|
Formule moléculaire |
C45H51N9O12 |
Poids moléculaire |
909.9 g/mol |
Nom IUPAC |
(6aR,9R)-N-[(4R,7S)-7-benzyl-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C33H35N5O4.C8H10N4O2.C4H6O6/c1-33(32(41)38-27(14-19-8-4-3-5-9-19)30(40)37-13-7-12-25(37)31(38)42-33)35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-26(23)36(2)18-21;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;5-1(3(7)8)2(6)4(9)10/h3-6,8-11,15,17,21,25-27,31,34H,7,12-14,16,18H2,1-2H3,(H,35,39);4H,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t21-,25?,26-,27+,31?,33-;;1-,2-/m1.0/s1 |
Clé InChI |
DNYHHPGATRPVJR-HKVNKYADSA-N |
SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O |
SMILES isomérique |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC1(C(=O)N2C(C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![17-acetyl-6-fluoro-5-hydroxy-10,13-dimethyl-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1619141.png)
![2,6-Diphenyl-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1619143.png)




